molecular formula C11H13BrO2 B1628436 Ethyl 2-(4-(bromomethyl)phenyl)acetate CAS No. 7398-81-4

Ethyl 2-(4-(bromomethyl)phenyl)acetate

Cat. No. B1628436
Key on ui cas rn: 7398-81-4
M. Wt: 257.12 g/mol
InChI Key: DIRNFSQJXFUUEF-UHFFFAOYSA-N
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Patent
US06028080

Procedure details

25.7 g of ethyl 4-bromomethylphenylacetate and 28 g of hexamethylenetetramine are dissolved in 200 ml of 20% acetic acid, heated to 100° C. with stirring and stirred for four hours. The reaction solution is allowed to cool and sufficient sodium carbonate is added until a saturated solution is obtained. This solution is extracted with ether, dried and the ether is then removed. The residue is purified by chromatography (silica gel/methyl t-butyl ether/ether 1:1).
Quantity
25.7 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:5][CH:4]=1.C1N2CN3CN(C2)CN1C3.C(=O)([O-])[O-:26].[Na+].[Na+]>C(O)(=O)C>[CH:2]([C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:5][CH:4]=1)=[O:26] |f:2.3.4|

Inputs

Step One
Name
Quantity
25.7 g
Type
reactant
Smiles
BrCC1=CC=C(C=C1)CC(=O)OCC
Name
Quantity
28 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for four hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
is obtained
EXTRACTION
Type
EXTRACTION
Details
This solution is extracted with ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the ether is then removed
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography (silica gel/methyl t-butyl ether/ether 1:1)

Outcomes

Product
Name
Type
Smiles
C(=O)C1=CC=C(C=C1)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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